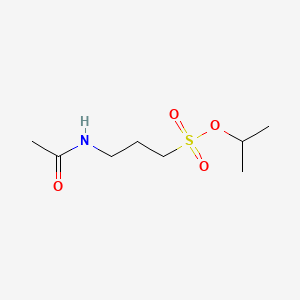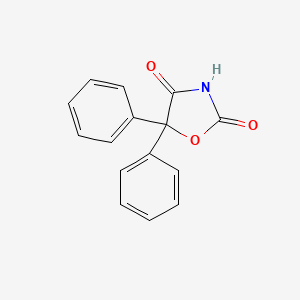
2,4-Oxazolidinedione, 5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its oxazolidine ring structure, which is substituted with two phenyl groups at the 5-position. The presence of the oxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of benzil with urea or thiourea in the presence of a base such as potassium hydroxide (KOH). The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione can be enhanced using ultrasound-assisted synthesis. This method involves the use of ultrasonic irradiation to accelerate the reaction between benzil and urea or thiourea, resulting in higher yields and shorter reaction times. The use of green solvents and catalysts further improves the efficiency and environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield hydantoin derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Hydantoin derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal activity and prevent the propagation of seizures. This mechanism is similar to that of phenytoin, a well-known anticonvulsant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar oxazolidine-2,4-dione structure.
Hydantoins: Compounds with a 5,5-diphenylimidazolidine-2,4-dione core, known for their anticonvulsant and anti-inflammatory properties.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor effects
Uniqueness
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
4171-11-3 |
|---|---|
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
5,5-diphenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |
InChI-Schlüssel |
XDOFCEHAMICSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


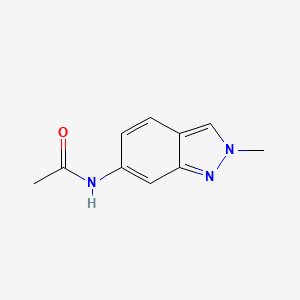
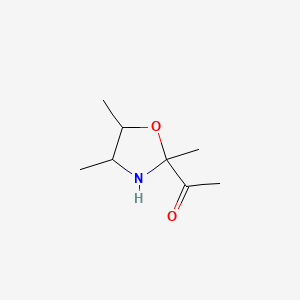
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
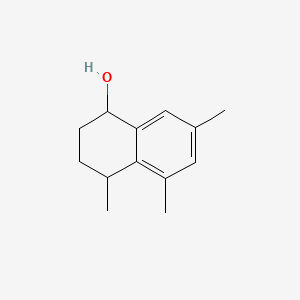
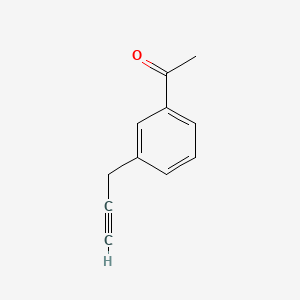
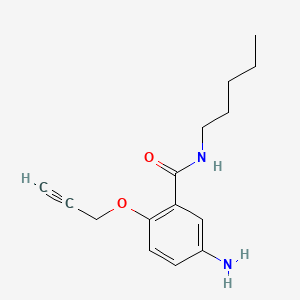

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
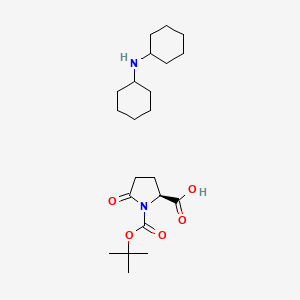

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
